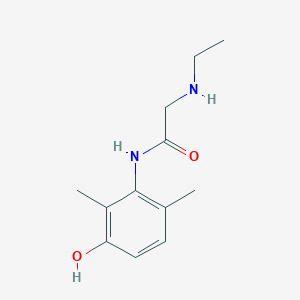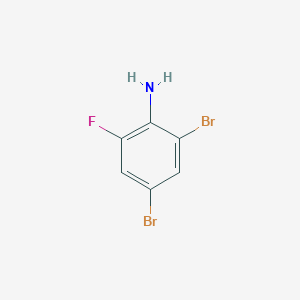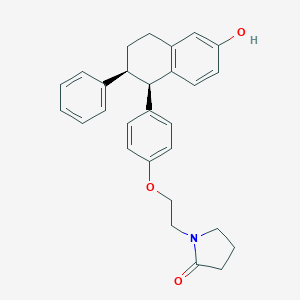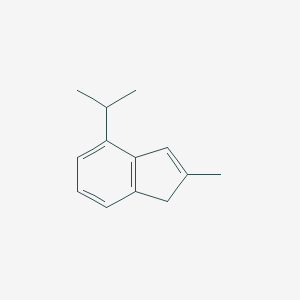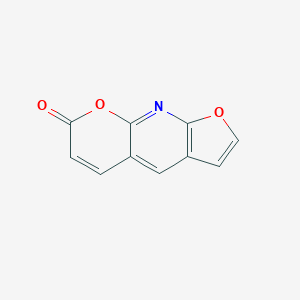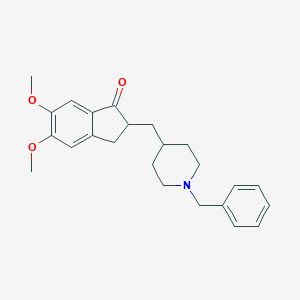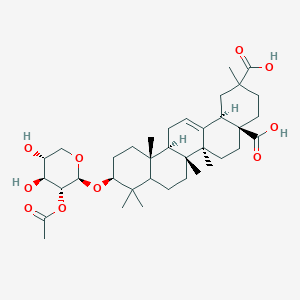
Yiyeliangwanoside IV
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Yiyeliangwanoside IV (YLW-IV) is a natural compound extracted from the roots of the medicinal plant Polygala tenuifolia. It has been found to possess a wide range of biological activities, including anti-inflammatory, neuroprotective, and antidepressant effects. In recent years, YLW-IV has gained increasing attention from the scientific community due to its potential therapeutic applications in various diseases.
Wirkmechanismus
The mechanism of action of Yiyeliangwanoside IV is complex and not yet fully understood. However, studies have suggested that Yiyeliangwanoside IV exerts its biological effects by modulating various signaling pathways, including the PI3K/Akt, MAPK/ERK, and NF-κB pathways. Additionally, Yiyeliangwanoside IV has been found to regulate the expression of various genes and proteins involved in inflammation, apoptosis, and neuroprotection.
Biochemische Und Physiologische Effekte
Yiyeliangwanoside IV has been found to exert a wide range of biochemical and physiological effects. In vitro and in vivo studies have demonstrated that Yiyeliangwanoside IV possesses antioxidant, anti-inflammatory, and neuroprotective effects. Moreover, Yiyeliangwanoside IV has been shown to enhance cognitive function and improve memory retention.
Vorteile Und Einschränkungen Für Laborexperimente
Yiyeliangwanoside IV has several advantages and limitations for lab experiments. One of the major advantages is its low toxicity, which makes it a safe compound for in vitro and in vivo studies. Moreover, Yiyeliangwanoside IV has a wide range of biological activities, which makes it a versatile compound for studying various diseases. However, one of the major limitations of Yiyeliangwanoside IV is its low solubility in water, which makes it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of Yiyeliangwanoside IV. One of the major areas of research is the development of novel drug delivery systems for Yiyeliangwanoside IV, which can improve its solubility and bioavailability. Moreover, further studies are needed to elucidate the mechanism of action of Yiyeliangwanoside IV in various diseases. Additionally, studies are needed to investigate the potential therapeutic applications of Yiyeliangwanoside IV in other diseases, such as Alzheimer's disease and Parkinson's disease.
Synthesemethoden
The synthesis of Yiyeliangwanoside IV can be achieved through several methods, including extraction from the roots of Polygala tenuifolia, chemical synthesis, and microbial fermentation. Among these methods, extraction from the roots of Polygala tenuifolia is the most commonly used method due to its high yield and low cost.
Wissenschaftliche Forschungsanwendungen
Yiyeliangwanoside IV has been extensively studied for its potential therapeutic applications in various diseases. In vitro and in vivo studies have demonstrated that Yiyeliangwanoside IV possesses anti-inflammatory, neuroprotective, and antidepressant effects. Moreover, Yiyeliangwanoside IV has been found to exhibit antitumor activity and enhance cognitive function.
Eigenschaften
CAS-Nummer |
141039-74-9 |
|---|---|
Produktname |
Yiyeliangwanoside IV |
Molekularformel |
C37H56O10 |
Molekulargewicht |
660.8 g/mol |
IUPAC-Name |
(4aR,6aR,6aS,6bR,10S,12aR,14bR)-10-[(2S,3R,4S,5R)-3-acetyloxy-4,5-dihydroxyoxan-2-yl]oxy-2,6a,6b,9,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2,4a-dicarboxylic acid |
InChI |
InChI=1S/C37H56O10/c1-20(38)46-28-27(40)23(39)19-45-29(28)47-26-11-12-34(5)24(32(26,2)3)10-13-36(7)25(34)9-8-21-22-18-33(4,30(41)42)14-16-37(22,31(43)44)17-15-35(21,36)6/h8,22-29,39-40H,9-19H2,1-7H3,(H,41,42)(H,43,44)/t22-,23-,24?,25-,26+,27+,28-,29+,33?,34+,35-,36-,37+/m1/s1 |
InChI-Schlüssel |
GLJXJVQUAZLDMK-OOUWFSJSSA-N |
Isomerische SMILES |
CC(=O)O[C@@H]1[C@H]([C@@H](CO[C@H]1O[C@H]2CC[C@@]3([C@H]4CC=C5[C@H]6CC(CC[C@@]6(CC[C@]5([C@@]4(CCC3C2(C)C)C)C)C(=O)O)(C)C(=O)O)C)O)O |
SMILES |
CC(=O)OC1C(C(COC1OC2CCC3(C(C2(C)C)CCC4(C3CC=C5C4(CCC6(C5CC(CC6)(C)C(=O)O)C(=O)O)C)C)C)O)O |
Kanonische SMILES |
CC(=O)OC1C(C(COC1OC2CCC3(C(C2(C)C)CCC4(C3CC=C5C4(CCC6(C5CC(CC6)(C)C(=O)O)C(=O)O)C)C)C)O)O |
Synonyme |
3-O-alpha-(2'-O-acetyl)-D-xylopyranosyl-3beta-hydroxyolean-12-ene-28,29-dioic acid yiyeliangwanoside IV |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



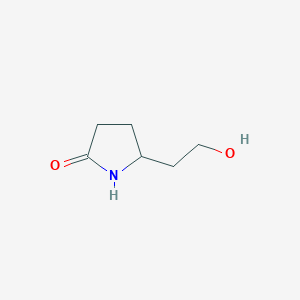
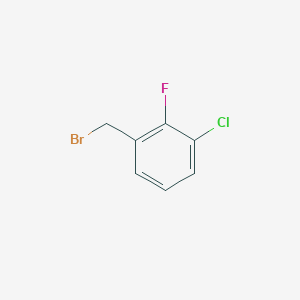
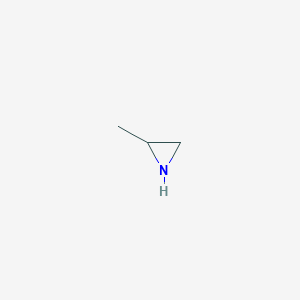
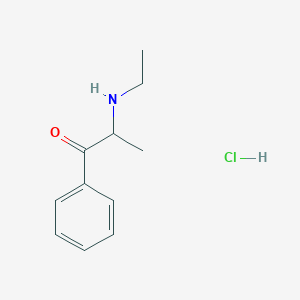
![2-(4-Bromophenyl)propanoic acid (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) ester](/img/structure/B133180.png)
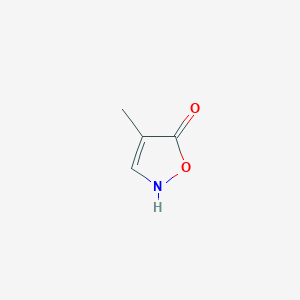
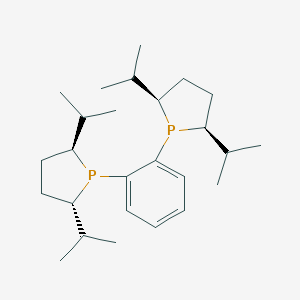
![[(3aR,6S,6aS)-1-methyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-6-yl]methanol](/img/structure/B133197.png)
